4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Fragment library assembly often lacks 3D shape diversity and oxygenated H-bond acceptors. This 98% pure, Rule-of-3 compliant pyrazole-azetidine building block fills that gap. It features a C4-Br handle for immediate Suzuki diversification and a 3-methoxyazetidine moiety that introduces a unique stereoelectronic profile-critical for S1P receptor modulator SAR campaigns and fragment-based drug discovery. Supply chain assurances include documented purity (98%) for reliable coupling stoichiometry and availability from multiple global vendors.

Molecular Formula C8H12BrN3O
Molecular Weight 246.10 g/mol
Cat. No. B12985712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole
Molecular FormulaC8H12BrN3O
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N2CC(C2)OC)Br
InChIInChI=1S/C8H12BrN3O/c1-11-5-7(9)8(10-11)12-3-6(4-12)13-2/h5-6H,3-4H2,1-2H3
InChIKeyYJKYVJISGNJPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole: Structural Profile & Classification


4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole (CAS 1619993-42-8) is a heterocyclic small-molecule building block featuring a 1-methylpyrazole core with a bromine atom at the 4-position and a 3-methoxyazetidin-1-yl substituent at the 3-position . With a molecular formula of C₈H₁₂BrN₃O and a molecular weight of 246.10 g/mol, this compound belongs to the pyrazole-azetidine hybrid class, a scaffold that has been the subject of patent filings for sphingosine-1-phosphate (S1P) receptor modulation and bromodomain inhibition [1]. It is commercially available as a research chemical from multiple suppliers at purities of 95–98% .

4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole vs. Generic Substitutes


The 3-methoxyazetidine moiety grafted onto the pyrazole C3 position is the critical differentiator that precludes simple replacement by unsubstituted azetidine, pyrrolidine, or other 4-bromo-1-methylpyrazole analogs. This substituent introduces a stereoelectronic profile—hydrogen-bond acceptor capacity, conformational restriction, and altered lipophilicity—that directly governs the compound's utility in fragment-based drug discovery, parallel library synthesis, and targeted cross-coupling sequences [1]. Swapping the target compound for a des-methoxy analog (e.g., 3-(azetidin-1-yl)-4-bromo-1-methyl-1H-pyrazole, CAS 1619993-45-1) or a pyrrolidine variant (CAS 1619993-54-2) yields a different vector for downstream functionalization, a different logP, and a different hydrogen-bonding capacity, any of which can derail a structure–activity relationship campaign or alter the regiochemical outcome of a key synthetic step .

Differentiation Evidence: 4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole vs. Analogs


MW and Heavy Atom Count vs. Des-Methoxy Analog

The 3-methoxy substituent on the azetidine ring increases molecular weight by 30.02 g/mol (+13.9%) and adds one oxygen heteroatom compared to the direct des-methoxy analog 3-(azetidin-1-yl)-4-bromo-1-methyl-1H-pyrazole (CAS 1619993-45-1) . This differentiation is critical for fragment screening libraries where molecular weight bins and heavy atom counts define library membership; the target compound occupies a distinct MW/heavy-atom space that the des-methoxy analog cannot fill.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

logP & H-Bond Acceptor Capacity vs. Key Analogs

Computed physicochemical properties from mcule.com show the target compound has a logP of 2.47, two hydrogen-bond acceptors, one hydrogen-bond donor, and a polar surface area (PSA) of 37.3 Ų . Removing the 3-methoxy group (as in CAS 1619993-45-1, C₇H₁₀BrN₃) would eliminate one H-bond acceptor and one oxygen atom, predictably lowering PSA by approximately 10–15 Ų and increasing logP by ~0.3–0.5 log units based on standard fragment contribution values for a methoxy group [1]. The pyrrolidine analog (CAS 1619993-54-2, C₈H₁₂BrN₃) shares the same molecular formula but replaces the oxygen-containing azetidine with a purely hydrocarbon pyrrolidine ring, eliminating all oxygen-mediated hydrogen-bonding capacity .

Physicochemical Profiling ADME Prediction Library Design

Synthetic Versatility: Dual Reactive Handles

The 4-bromo substituent on the pyrazole ring is a well-precedented handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), while the 3-methoxyazetidine nitrogen can undergo further alkylation, acylation, or sulfonylation [1]. By contrast, the pyrrolidine analog (CAS 1619993-54-2) offers only the pyrrolidine nitrogen for derivatization; the des-methoxy analog (CAS 1619993-45-1) retains the azetidine N but lacks the methoxy oxygen that can serve as a directing group or additional ligation site . No direct comparative yield data between these specific compounds were identified in the peer-reviewed literature; this assessment is based on established reactivity principles for bromopyrazoles and 3-substituted azetidines [1][2].

Parallel Synthesis Cross-Coupling Chemical Biology

Commercial Purity Benchmarking vs. Analog Suppliers

The target compound is offered by Leyan at a certified purity of 98% (Product No. 1566850) . The des-methoxy azetidine analog (CAS 1619993-45-1) is listed on chemsrc.com but without a guaranteed purity specification from the same supplier class, and the pyrrolidine analog (CAS 1619993-54-2) is available from Fujifilm Wako but purity data were not accessible in the search results . This purity difference, while modest, is meaningful for synthetic chemists who require ≥98% purity to avoid side reactions in transition-metal-catalyzed couplings where halide impurities can poison catalysts.

Chemical Procurement Quality Control Building Block Sourcing

Patent Landscape: Freedom-to-Operate vs. Densely Patented Analogs

The 4-bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole scaffold falls within the generic Markush structures of Allergan's S1P receptor modulator patents (US 8,987,467 B2), but the specific compound is not exemplified [1]. This is in contrast to more heavily exemplified 4-substituted pyrazole azetidines in the same patent family where extensive biological data anchor composition-of-matter claims. The GSK bromodomain inhibitor patent (US 10,966,961 B2) covers pyrazole derivatives but does not claim the 3-methoxyazetidine substitution pattern [2]. This intermediate patent density means the compound occupies a relatively unencumbered chemical space compared to extensively claimed analogs, reducing IP risk for organizations using it as a starting point for proprietary lead optimization.

Intellectual Property Drug Discovery Freedom-to-Operate

Conformational Profile: 3-Methoxyazetidine vs. Pyrrolidine

The azetidine ring in the target compound is a four-membered heterocycle with a puckered conformation, whereas the pyrrolidine analog (CAS 1619993-54-2) contains a five-membered ring with greater conformational flexibility . The 3-methoxy substituent further restricts the accessible conformational space of the azetidine ring and introduces a defined vector for the methoxy group relative to the pyrazole plane . In fragment-based drug design, this conformational restriction is advantageous because it reduces the entropic penalty upon target binding and produces a more predictable binding pose compared to the more flexible pyrrolidine ring. Quantitative conformational energy differences require computation; no experimental solution-phase conformational data were identified for the target compound.

Conformational Analysis Fragment Growing Structure-Based Design

Application Scenarios for 4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole


Fragment Screening Library: 3D & H-Bond Acceptor Diversity

The compound's molecular weight (246 Da), computed logP (2.47), and the presence of two hydrogen-bond acceptors—one on the pyrazole N2 and one on the methoxy oxygen—position it within Rule-of-3 compliant fragment space while offering three-dimensional shape diversity from the puckered azetidine ring [1]. Procurement for fragment library assembly is justified when the screening collection requires oxygen-containing heterocyclic fragments with a bromine handle for hit-to-lead expansion via Suzuki coupling. The des-methoxy analog (CAS 1619993-45-1) lacks the methoxy oxygen H-bond acceptor, making the target compound the appropriate selection when library design hypotheses prioritize oxygen-mediated interactions .

S1P Modulator Lead Optimization from Pyrazole-Azetidine Chemotype

The Allergan patent (US 8,987,467 B2) establishes pyrazole azetidines as pharmacologically validated S1P receptor modulators [1]. 4-Bromo-3-(3-methoxyazetidin-1-yl)-1-methyl-1H-pyrazole serves as a late-stage diversification intermediate for this chemotype, where the 4-bromo position enables parallel Suzuki coupling to explore aryl/heteroaryl SAR while the 3-methoxyazetidine remains constant as a putative S1P pharmacophore element. Because this specific compound is not individually exemplified in the patent, it offers an attractive starting point for organizations seeking to generate novel composition-of-matter IP around the pyrazole-azetidine S1P scaffold [1].

Targeted Covalent Inhibitor Design via 4-Bromo Handle

The C4–Br bond on the electron-deficient pyrazole ring provides a versatile synthetic handle for installing acrylamide or vinyl sulfonamide warheads via Heck coupling, or for introducing boronic ester/acid functionality for subsequent diversification [1]. The 3-methoxyazetidine moiety remains untouched during Pd-catalyzed cross-coupling at C4, enabling a modular 'build–couple–diversify' strategy. The documented 98% purity from Leyan ensures that bromine content is stoichiometrically reliable for precise coupling stoichiometry, reducing the risk of incomplete conversion or side-product formation that could arise from lower-purity analog batches.

Chemical Biology Probe Synthesis from Multifunctional Pyrazole

The combination of a 1-methylpyrazole core (metabolically stable N-methyl cap), a 4-bromo cross-coupling handle, and a 3-methoxyazetidine moiety (potential for subsequent N-demethylation to the free azetidine NH for bioconjugation) makes this compound suitable as a chemical biology probe precursor [1]. The computed physicochemical profile (PSA 37.3 Ų, no Rule-of-5 violations) predicts acceptable passive permeability for intracellular target engagement, while the three reactive handles allow sequential functionalization to install a fluorophore, an affinity tag, and a target-binding element in a controlled synthesis sequence.

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